Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-
Description
Infrared (IR) Spectroscopy
The IR spectrum of benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-, exhibits characteristic absorption bands corresponding to its functional groups:
- S=O stretching vibrations at 1,160–1,350 cm⁻¹ for sulfonic acid and sulfonyl groups.
- N-H bending (amine) at 1,600–1,650 cm⁻¹ .
- O-H stretching (sulfonic acid) as a broad peak near 2,500–3,000 cm⁻¹ .
| Functional Group | IR Absorption (cm⁻¹) |
|---|---|
| S=O (sulfonyl) | 1,320–1,350 |
| S-O (sulfate ester) | 1,200–1,250 |
| N-H (amine) | 1,620–1,650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (D₂O, 400 MHz):
- δ 7.8 ppm (d, 1H) : Aromatic proton adjacent to the sulfonic acid group.
- δ 7.5 ppm (s, 1H) : Aromatic proton meta to the amino group.
- δ 6.9 ppm (d, 1H) : Aromatic proton para to the sulfatoethylsulfonyl group.
- δ 4.2 ppm (t, 2H) : Methylene protons (-CH₂-) of the ethylene chain.
- δ 3.8 ppm (t, 2H) : Methylene protons adjacent to the sulfate ester .
¹³C NMR (D₂O, 100 MHz):
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular formula C₈H₁₁NO₉S₃ with an exact mass of 360.9596 Da (calculated: 360.9596). Fragmentation patterns include:
- m/z 361 : Molecular ion peak [M]⁺.
- m/z 281 : Loss of -SO₃H (-80 Da).
- m/z 201 : Subsequent loss of -SO₂-C₂H₄- (-80 Da) .
| m/z | Fragment Ion |
|---|---|
| 361 | [M]⁺ |
| 281 | [M - SO₃H]⁺ |
| 201 | [M - SO₃H - SO₂C₂H₄]⁺ |
Properties
IUPAC Name |
2-amino-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO9S3/c9-7-2-1-6(5-8(7)20(12,13)14)19(10,11)4-3-18-21(15,16)17/h1-2,5H,3-4,9H2,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEAQYXIDTYYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074363 | |
| Record name | 2-Amino-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42986-22-1 | |
| Record name | 2-Amino-5-(2-sulfatoethylsulfonyl)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42986-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 2-amino-5-((2-(sulfooxy)ethyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042986221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] (CAS Number: 42986-22-1) is a sulfonic acid derivative characterized by a complex structure that includes multiple sulfonate groups, an amino group, and an ethyl sulfonyl moiety. This structural complexity contributes to its unique biological activities, including antimicrobial and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N₁O₉S₃ |
| Molecular Weight | 361.35 g/mol |
| InChI Key | UQEAQYXIDTYYNI-UHFFFAOYSA-N |
| LogP | -2.15 |
The biological activity of benzenesulfonic acid derivatives can be attributed to their ability to interact with various biological molecules through ionic and hydrogen bonding. The presence of multiple functional groups enhances these interactions, which are crucial for therapeutic applications. For example, the amino group can act as a nucleophile, allowing for further functionalization and enhancing reactivity in biological systems .
Antimicrobial Activity
Research indicates that compounds similar to benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth and may be effective against various pathogens due to their ability to disrupt cellular processes.
Anti-inflammatory Properties
Studies have shown that benzenesulfonic acid derivatives may possess anti-inflammatory effects. For instance, the structural features of these compounds allow them to modulate inflammatory pathways, potentially leading to therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
-
Cardiovascular Effects : A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives could significantly lower perfusion pressure, suggesting potential cardiovascular benefits .
The study highlighted that specific derivatives could interact with biomolecules affecting cardiovascular parameters, including coronary resistance .
Group Compound Dose I Control (Krebs-Henseleit only) N/A II Benzenesulfonamide 0.001 nM III Compound 2 0.001 nM IV Compound 3 0.001 nM V Compound 4 0.001 nM VI Compound 5 0.001 nM - Calcium Channel Interaction : Another investigation focused on the interaction of benzenesulfonamide derivatives with calcium channels, revealing that some compounds could act as calcium channel inhibitors. This property is significant for developing treatments for conditions like hypertension and heart failure .
Scientific Research Applications
Structural Features
The compound contains:
- Multiple sulfonate groups that enhance solubility.
- An amino group that can act as a nucleophile.
These features contribute to its reactivity in electrophilic aromatic substitution reactions and its interactions with biological systems.
Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that compounds with similar structures can inhibit bacterial growth, suggesting potential use in antimicrobial applications.
- Anti-inflammatory Effects : The presence of multiple sulfonate groups may enhance interactions with biological molecules, leading to increased efficacy in therapeutic applications.
High-Performance Liquid Chromatography (HPLC)
This compound is analyzed using reverse-phase HPLC methods. Key details include:
- Column Type : Newcrom R1 HPLC column.
- Mobile Phase Composition : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).
This method allows for effective separation and analysis of benzenesulfonic acid derivatives, making it valuable for pharmacokinetics studies .
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its structural features allow for further functionalization through various chemical reactions, including:
- Electrophilic aromatic substitution.
- Nucleophilic addition reactions involving the amino group.
These synthetic pathways are crucial for developing new pharmaceuticals and agrochemicals.
Pharmaceutical Industry
Due to its biological activity, benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- is explored for use in drug formulations aimed at treating infections or inflammatory diseases. Its ability to interact with proteins and enzymes enhances its potential as a therapeutic agent .
Dye Manufacturing
Compounds with similar structural features are often utilized in dye production due to their ability to form stable complexes with metal ions. This application takes advantage of the compound's solubility and reactivity.
Agricultural Chemicals
The compound's antimicrobial properties make it a candidate for developing agricultural chemicals aimed at protecting crops from bacterial pathogens.
Case Study 1: Antimicrobial Activity Assessment
Research conducted on derivatives of benzenesulfonic acid demonstrated significant inhibition of bacterial growth in vitro. The study highlighted the importance of the sulfonate groups in enhancing the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Case Study 2: HPLC Method Development
A comprehensive study on the separation of benzenesulfonic acid derivatives using HPLC showcased the efficiency of the Newcrom R1 column under varying mobile phase conditions. The results indicated improved resolution and peak shape for analytical applications, facilitating more accurate quantification in pharmacokinetic studies.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 42986-22-1
- Molecular Formula: C₈H₁₁NO₉S₃
- Molecular Weight : 361.351 g/mol
- LogP : -2.15 (indicating high hydrophilicity)
- Key Functional Groups: Amino (-NH₂) at position 2. Sulfonyl (-SO₂-) and sulfooxy (-O-SO₃H) groups at position 3.
Comparison with Structurally Similar Compounds
2-Amino-5-[[2-(Sulfoxy)ethyl]sulfonyl]benzenesulfonic Acid Derivatives
Example 1: Sodium/Potassium Salts of Azo Dyes
- Structure: Includes azo (-N=N-) linkages and additional sulfonate/sulfonyl groups. Example: 7-Amino-4-hydroxy-2-naphthalenesulfonic acid coupled with diazotized 2-amino-5-[[2-(sulfoxy)ethyl]sulfonyl]benzenesulfonic acid .
- Molecular Weight : ~600–800 g/mol (higher due to azo groups).
- LogP : Lower than -2.15 (more hydrophilic due to multiple sulfonates).
- Applications : Reactive dyes for lyocell fabrics (12–15% dye content) .
Example 2: Reaction Products with Diazotized Urea Derivatives
- Structure : Contains urea and pyridinecarboxylic acid moieties .
- Applications : Alkali metal salts used in industrial dye manufacturing.
Stilbene-Based Sulfonic Acids
Example: 5-Amino-2-[2-(4-Nitro-2-sulfophenyl)ethenyl]benzenesulfonic Acid
- CAS No.: 26119-52-8 .
- Structure: Rigid ethenyl (-CH=CH-) bridge with nitro (-NO₂) and sulfonic acid (-SO₃H) groups.
- Molecular Weight : ~450 g/mol.
- LogP : Higher than -2.15 (due to aromatic rigidity).
- Applications : Photostable dyes and optical brighteners .
Naphthalenedisulfonic Acid Derivatives
Example: 2,7-Naphthalenedisulfonic Acid, 4-Amino-5-hydroxy-
- Structure: Two sulfonic acid groups on naphthalene core with amino and hydroxy substituents .
- Applications : Coupled with diazotized sulfonated ethyl esters for high-performance dyes .
- Regulatory Status : Listed under China’s IECSC for environmental monitoring .
Physicochemical and Functional Comparison
Research Findings and Industrial Relevance
Dye Performance :
- The target compound’s sulfonyl/sulfooxy groups enhance water solubility, making it suitable for dyeing hydrophilic fabrics like lyocell .
- Stilbene derivatives exhibit superior photostability due to conjugated ethenyl groups but require stricter environmental controls .
Analytical Methods :
- The target compound is separable via Newcrom R1 HPLC (RP mode) with MeCN/water/phosphate buffer .
- Azo dyes require ion-pair chromatography due to higher polarity .
Regulatory Status :
Preparation Methods
Reaction Mechanism and Steps
-
Diazotization of 2-Amino-5-(2-Sulfoxyethylsulfonyl) Benzenesulfonic Acid :
-
Starting Material : 77.35 g of 70% purity 2-amino-5-(2-sulfoxyethylsulfonyl) benzenesulfonic acid (0.15 mol).
-
Conditions : Ice-chilled water (100 mL), 30 mL HCl, and 40% NaNO₂ solution (10.56 g) added at 18–20°C over 60 minutes.
-
Key Step : Excess nitrite is neutralized with sulfamic acid after a positive starch-iodide test.
-
-
Azo Coupling with 2,4-Diaminobenzenesulfonic Acid :
-
Final Condensation :
Analytical Validation
-
Elemental Analysis : C (29.66%), H (2.43%), N (7.33%), S (24.97%).
-
IR Spectroscopy : Peaks at 3,420 cm⁻¹ (NH₂), 1,605 cm⁻¹ (N=N), and 1,226 cm⁻¹ (S=O).
Sulfonation and Functional Group Modification
Alternative methods focus on sulfonation of pre-functionalized benzene derivatives , as described in industrial protocols.
Multi-Step Synthesis from Phenol
A Chinese patent (CN105218406A) outlines the following pathway:
-
Nitration : Phenol treated with H₂SO₄ and NaNO₃ to generate p-nitrophenol.
-
Reduction : Zinc powder and HCl reduce p-nitrophenol to p-aminophenol.
-
Sulfonation : Introduction of sulfonyl groups via H₂SO₄ at controlled temperatures.
-
Ethyl Sulfonyl Incorporation : Reaction with ethyl sulfonyl chloride under alkaline conditions.
Key Parameters
-
Temperature Control : Critical during nitration (≤30°C) to prevent side reactions.
-
Yield Optimization : 85–90% yield achieved through stoichiometric balancing of Zn/HCl.
Direct Synthesis via Sulfonic Acid Derivative Condensation
VulcanChem’s protocol emphasizes condensation reactions using pre-sulfonated intermediates:
Reaction Scheme
Industrial-Scale Data
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Byproduct Management
Q & A
Q. What are the key structural features and functional groups of Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-, and how do they influence reactivity?
The compound contains a benzene ring substituted with an amino group (-NH₂), two sulfonic acid groups (-SO₃H), and a sulfonyloxyethyl group (-SO₂-O-CH₂CH₂-SO₃H). These groups confer strong hydrophilicity, acidity (pKa ~-2.8 for sulfonic acids), and reactivity in coupling reactions (e.g., diazotization for dye synthesis). The sulfonyloxyethyl group enhances solubility and acts as a leaving group in nucleophilic substitutions .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : To confirm the positions of substituents on the aromatic ring and sulfonyloxyethyl group .
- HPLC-UV/Vis : For purity assessment, especially critical in dye intermediate synthesis .
- FT-IR : To identify functional groups like -SO₃H (strong absorption at ~1030 cm⁻¹) and -NH₂ .
- Elemental Analysis : To verify molecular formula (C₈H₁₁NO₉S₃) and sulfur content .
Q. What are the primary applications in academic research?
Primarily used as a reactive dye intermediate, enabling covalent bonding with cellulose fibers via sulfonate groups. Its multiple sulfonic acid groups improve water solubility, critical for textile dyeing processes .
Q. What safety precautions are necessary when handling this compound?
- Hazard Level : 8 (corrosive; causes severe skin burns).
- PPE : Acid-resistant gloves, goggles, and lab coats.
- Waste Disposal : Neutralize with bases (e.g., NaOH) before disposal to avoid environmental release of sulfonic acids .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and scalability?
- Stepwise Sulfonation : Introduce sulfonic acid groups sequentially to avoid over-sulfonation.
- Coupling Reactions : Use diazotization (NaNO₂/HCl) followed by coupling with amines or phenols, as seen in related dye intermediates .
- Catalysis : Explore Brønsted acid catalysts (e.g., H₂SO₄) to enhance sulfonyloxyethyl group formation .
Q. What mechanistic insights explain its reactivity in diazotization and coupling reactions?
- The amino group (-NH₂) undergoes diazotization to form a diazonium salt, which couples with electron-rich substrates (e.g., naphthols) via electrophilic aromatic substitution. The sulfonyloxyethyl group stabilizes intermediates through resonance .
- pH control (2–4) is critical to prevent premature decomposition of the diazonium salt .
Q. How does its stability vary under different storage conditions?
- Hydrolysis Risk : The sulfonyloxyethyl group (-SO₂-O-) is prone to hydrolysis in aqueous acidic or basic conditions.
- Recommended Storage : Anhydrous environment at 4°C to minimize degradation .
Q. What computational methods can predict its interaction with biomolecules or materials?
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in dye-fiber interactions.
- Molecular Dynamics : Simulate solubility and aggregation behavior in aqueous solutions .
Comparative Analysis with Structural Analogs
| Compound Name | Key Features | Unique Properties vs. Target Compound | Reference |
|---|---|---|---|
| 4-Aminobenzenesulfonic acid | Single -NH₂ and -SO₃H | Lacks sulfonyloxyethyl group; lower solubility | |
| Toluenesulfonic acid | -CH₃ and -SO₃H substituents | Hydrophobic methyl group reduces water solubility | |
| Naphthalenesulfonic acid | Polycyclic backbone with -SO₃H | Higher thermal stability; used in detergents |
Data Contradictions and Resolutions
- CAS Number Variability : and cite CAS 42986-22-1, while lists 610-097-7. Cross-referencing with IUPAC naming confirms 42986-22-1 as correct .
- Toxicity Data : reports Hazard Level 8, but no LD50 values are provided. Further in vitro assays (e.g., Ames test) are recommended for ecotoxicological profiling .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
